1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine
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Overview
Description
1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine is a chemical compound with the molecular formula C19H22N4O2 and a molecular weight of 338.413 g/mol . This compound is part of a class of organic compounds known as azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. The nitro group (NO2) attached to one of the aromatic rings imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine typically involves the diazotization of 4-nitroaniline followed by coupling with an appropriate aromatic amine. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Scientific Research Applications
1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to undergo photoisomerization makes it useful in studying biological processes that involve light-induced changes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems where its photoresponsive properties can be utilized.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine involves its ability to undergo photoisomerization, where the compound changes its structure upon exposure to light. This property allows it to interact with molecular targets in a light-dependent manner, making it useful in applications such as photoresponsive drug delivery systems. The molecular pathways involved include the absorption of light energy, leading to the isomerization of the azo bond and subsequent changes in the compound’s chemical and physical properties .
Comparison with Similar Compounds
1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine can be compared with other azobenzene derivatives such as:
4-(4-Nitrophenylazo)phenol: Similar in structure but lacks the octahydroazocine ring, making it less complex.
3-Methyl-4-(4-Nitrophenylazo)-1-Phenyl-1H-Pyrazol-5(4H)-One: Contains a pyrazole ring instead of the octahydroazocine ring, leading to different chemical properties and applications
Properties
CAS No. |
152173-80-3 |
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Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(azocan-1-yl)phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C19H22N4O2/c24-23(25)19-12-8-17(9-13-19)21-20-16-6-10-18(11-7-16)22-14-4-2-1-3-5-15-22/h6-13H,1-5,14-15H2 |
InChI Key |
XPLBGFPCVWZZRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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